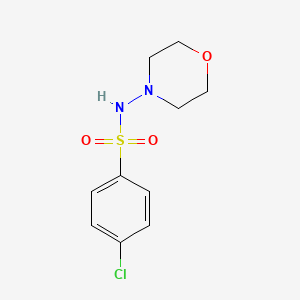

4-Chloro-N-morpholinobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-morpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGKIRZQGGERHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro N Morpholinobenzenesulfonamide

Direct Synthesis of 4-Chloro-N-morpholinobenzenesulfonamide

The most conventional and direct route to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. This method is widely adopted due to its simplicity and the ready availability of the starting materials.

The synthesis of this compound is typically achieved through the condensation reaction between 4-chlorobenzenesulfonyl chloride and 4-aminomorpholine. In this reaction, the nucleophilic nitrogen atom of the 4-aminomorpholine attacks the electrophilic sulfur atom of the 4-chlorobenzenesulfonyl chloride, leading to the formation of a new S-N bond and the elimination of hydrogen chloride. A base is often used to neutralize the HCl generated during the reaction.

This classical approach remains a cornerstone of sulfonamide synthesis due to its reliability and straightforward execution. tandfonline.com

Significant research has been directed towards optimizing the conditions for sulfonamide synthesis to improve yields, reduce reaction times, and enhance sustainability. tandfonline.com Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts.

Recent developments have emphasized environmentally benign methods. tandfonline.com For instance, performing the reaction in aqueous media or ethanol under catalyst-free conditions has proven to be a highly efficient and green approach. tandfonline.comtandfonline.com These methods often result in high yields and excellent selectivity in short reaction times. tandfonline.com The use of water as a solvent is particularly advantageous, as the sulfonamide product often has poor solubility and can be easily isolated by simple filtration. researchgate.net

Below is a table summarizing typical reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines.

| Parameter | Condition | Rationale |

| Solvent | Water, Ethanol, Dichloromethane (DCM) | Green solvents like water and ethanol are preferred for sustainability. DCM is a common organic solvent for this transformation. tandfonline.comresearchgate.net |

| Temperature | Room Temperature to 80°C | Reactions can often proceed efficiently at room temperature, though heating may be required in some cases. tandfonline.com |

| Catalyst | Catalyst-Free | Many modern protocols avoid catalysts, simplifying the process and reducing waste. tandfonline.comtandfonline.com |

| Base | Excess Amine, Na2CO3 | Used to neutralize the HCl byproduct. Using an excess of the amine reactant can serve this purpose. tandfonline.com |

Advanced Synthetic Strategies for N-Aminosulfonamide Scaffolds Related to this compound

Beyond the direct sulfonylation of amines, advanced synthetic strategies have been developed for the construction of N-aminosulfonamide scaffolds, offering alternative pathways with improved efficiency and substrate scope.

A versatile and efficient method for the synthesis of aryl N-aminosulfonamides is the direct hydrazinosulfonylation of aryl electrophiles with sulfur dioxide (SO2) and hydrazines. alnoor.edu.iqalnoor.edu.iqnih.gov This approach is operationally simple and utilizes readily available starting materials. alnoor.edu.iqnih.gov For example, the reaction of (hetero)aryl iodides with an N-aminomorpholine•SO2 complex in the presence of a palladium catalyst can produce N-morpholino (hetero)arenesulfonamides in good to excellent yields. alnoor.edu.iq This method has been successfully applied to a range of aryl electrophiles, including less reactive aryl chlorides, demonstrating its broad applicability. alnoor.edu.iq

The development of catalyst-free and sustainable synthetic methods is a major focus in modern organic chemistry. tandfonline.comresearchgate.net For sulfonamide synthesis, this includes the use of environmentally friendly solvents like water and the avoidance of transition metal catalysts. tandfonline.comtandfonline.comresearchgate.net These green methods not only reduce the environmental impact but also simplify the purification process, as catalyst removal is not required. tandfonline.com Visible light-mediated, catalyst-free protocols for the sulfonylation of boronic acids have also been developed, showcasing innovative approaches to forming S-N bonds under mild conditions. nih.gov

Given that sulfur dioxide (SO2) is a toxic gas, significant effort has been invested in developing stable, solid surrogates that are easier and safer to handle. rsc.orgethernet.edu.et One of the most successful SO2 surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.orgthieme-connect.comorganic-chemistry.orgorganic-chemistry.org DABSO is a bench-stable solid that can be used in a variety of transformations to introduce the sulfonyl group. rsc.orgthieme-connect.comorganic-chemistry.orgorganic-chemistry.org For example, palladium-catalyzed reactions of aryl iodides with DABSO can generate aryl ammonium sulfinates, which can then be converted to sulfonamides in a one-pot process. organic-chemistry.orgorganic-chemistry.org Other alternatives to gaseous SO2 include potassium metabisulfite (K2S2O5) and sodium metabisulfite. ethernet.edu.etthieme-connect.com These reagents provide a practical and safer means of incorporating sulfur dioxide into organic molecules for the synthesis of sulfonamides and related compounds. ethernet.edu.etthieme-connect.com

Mechanistic Investigations of this compound and Analogous Reactions

The formation of the sulfonamide bond in this compound typically proceeds through the reaction of 4-chlorobenzenesulfonyl chloride with morpholine (B109124). This reaction is a classical example of nucleophilic acyl substitution at a sulfur center. Mechanistic investigations into this and analogous reactions have provided valuable insights into the process.

Computational Studies on Reaction Mechanisms

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of computational research on the mechanisms of related sulfonamide formations provides a strong basis for understanding its synthesis. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, molecular geometry, and reaction energetics of sulfonamide derivatives.

DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are utilized to model the reactants, transition states, and products of the sulfonylation reaction. These studies help in determining the reaction's feasibility, predicting the most likely reaction pathways, and understanding the electronic effects of substituents on the reactivity of the sulfonyl chloride and the amine.

For analogous N-acylsulfonamides, computational analyses have been instrumental in:

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. In the case of 4-chlorobenzenesulfonyl chloride, the sulfur atom is a highly electrophilic center, making it susceptible to nucleophilic attack by the nitrogen atom of morpholine.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting the reactivity of molecules. The energy gap between the HOMO of the nucleophile (morpholine) and the LUMO of the electrophile (4-chlorobenzenesulfonyl chloride) can indicate the ease with which the reaction occurs.

Transition State Analysis: Computational modeling can identify and characterize the transition state of the reaction, which is the highest energy point along the reaction coordinate. Analysis of the transition state geometry and energy provides critical information about the reaction mechanism, such as whether it proceeds through a concerted or a stepwise pathway.

These computational approaches, when applied to the reaction between 4-chlorobenzenesulfonyl chloride and morpholine, would likely confirm a mechanism involving the nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

Table 1: Representative Computational Data for Analogous Sulfonamide Formation

| Computational Method | Parameter Calculated | Typical Finding for Sulfonylation Reactions |

| DFT (B3LYP/6-31G(d,p)) | Reaction Energy (ΔE) | Exergonic, indicating a spontaneous reaction. |

| DFT (B3LYP/6-31G(d,p)) | Activation Energy (Ea) | Provides insight into the reaction rate. |

| MEP Analysis | Charge Distribution | Confirms the electrophilic nature of the sulfur atom in the sulfonyl chloride and the nucleophilic nature of the amine nitrogen. |

| FMO Analysis (HOMO-LUMO gap) | Reactivity Index | A smaller energy gap generally correlates with higher reactivity. |

Proposed Reaction Pathways for N-Aminosulfonamide Formation

The formation of N-aminosulfonamides, including this compound, is generally accepted to proceed through a nucleophilic substitution mechanism. The most plausible pathway involves the direct reaction of a sulfonyl chloride with a primary or secondary amine.

Cl-C₆H₄-SO₂Cl + H-N(CH₂CH₂)₂O + Base → Cl-C₆H₄-SO₂-N(CH₂CH₂)₂O + Base·HCl

The proposed mechanism involves the following key steps:

Nucleophilic Attack: The nitrogen atom of the morpholine molecule, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-chlorobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation: The protonated sulfonamide is then deprotonated by the base present in the reaction mixture to yield the final product, this compound, and the hydrochloride salt of the base.

This proposed pathway is consistent with the well-established reactivity of sulfonyl chlorides towards amines. The presence of the electron-withdrawing chloro group on the benzene ring of the sulfonyl chloride enhances the electrophilicity of the sulfur atom, thereby facilitating the nucleophilic attack by morpholine.

Table 2: Key Intermediates and Species in the Proposed Reaction Pathway

| Species | Role in the Reaction |

| 4-Chlorobenzenesulfonyl chloride | Electrophile |

| Morpholine | Nucleophile |

| Tetrahedral Intermediate | Unstable intermediate formed during nucleophilic attack |

| Chloride Ion | Leaving Group |

| Pyridine/Triethylamine | Base (to neutralize HCl byproduct) |

Enzymatic Inhibition Profile of this compound

There is currently no publicly available scientific literature that demonstrates or quantifies the inhibitory activity of this compound against the enzyme phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway, and its inhibition is a therapeutic strategy being explored in oncology. Research on other compounds, such as NCT-503 and CBR-5884, has established their roles as PHGDH inhibitors. nih.govresearchgate.net For instance, NCT-503 has been shown to be a non-competitive inhibitor of PHGDH. nih.gov However, similar enzymatic assays and inhibition profiles for this compound are not documented in the searched scientific literature.

Without evidence of direct inhibition, there is no available data to construct a concentration-dependent profile for the effects of this compound on PHGDH activity. For known inhibitors like NCT-503, studies have detailed how varying concentrations of the compound affect the enzymatic activity of PHGDH, often presented as IC50 values. nih.gov Such data is crucial for understanding the potency of an inhibitor. Unfortunately, no such studies have been published for this compound.

Conclusion

"4-Chloro-N-morpholinobenzenesulfonamide" represents a specific molecule within the historically significant and medicinally relevant class of sulfonamides. While detailed research on this particular compound is not widely published, its structural features, combining a 4-chlorobenzenesulfonyl moiety with a morpholine (B109124) ring, suggest potential for further investigation in the field of medicinal chemistry. The well-established synthetic routes for sulfonamides provide a clear path for its preparation and subsequent biological evaluation. As the quest for novel therapeutic agents continues, compounds like "this compound" may yet find their place in the ever-evolving landscape of drug discovery.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 4 Chloro N Morpholinobenzenesulfonamide Analogues

Structural Determinants of PHGDH Inhibitory Potency

Investigations into a series of related compounds have highlighted the specific roles of different parts of the 4-Chloro-N-morpholinobenzenesulfonamide molecule in its interaction with and inhibition of the PHGDH enzyme.

The presence and position of halogen substituents on the phenyl ring of benzenesulfonamide derivatives significantly impact their inhibitory potency against PHGDH. Specifically, the addition of a chlorine atom at the para position of the phenyl ring has been shown to result in a marked improvement in PHGDH inhibition nih.gov. This enhancement is a consistent finding in SAR studies, suggesting that the para-chloro group plays a critical role in the molecule's binding affinity for the enzyme. The substitution likely influences the electronic properties of the aromatic ring or engages in favorable interactions within the enzyme's binding pocket researchgate.net. This observation has guided the optimization of lead compounds, establishing the para-chloro substitution as a key feature for potent PHGDH inhibitors in this chemical series nih.gov.

Similarly, the morpholine (B109124) moiety contributes significantly to the compound's biological profile. SAR studies have shown that modifications to the amino groups connected to the core structure are generally not well-tolerated, often leading to a loss of PHGDH inhibition nih.gov. This indicates that the specific size, shape, and electronic nature of the morpholine ring are important for optimal interaction with the PHGDH enzyme.

The linker connecting the para-chlorinated phenyl ring and the morpholine group is a critical determinant of PHGDH inhibitory activity. In a broader series of compounds from which this compound was developed, the nature of this linker proved essential. Initial studies on related molecules with an α-ketothioamide linker showed that significant alterations or replacements of this linker led to a substantial loss of PHGDH activity, with IC₅₀ values often exceeding 150 µM nih.gov.

However, specific modifications were found to be permissible, leading to the identification of novel and potent inhibitors. The replacement of the α-ketothioamide linker with a sulfonohydrazide group resulted in this compound (referred to as compound 39 in one study), which demonstrated significant inhibitory activity with an IC₅₀ value of 92 µM nih.gov. This finding underscores that while the linker is crucial, specific isosteric replacements like the sulfonohydrazide are tolerated and can yield potent inhibitors.

Table 1: Impact of Linker and Substitution on PHGDH Inhibition This table presents data on this compound (Compound 39) and a related analogue to illustrate the effects of linker modification on PHGDH inhibitory activity.

| Compound ID | Linker Moiety | Para-Substitution | PHGDH IC₅₀ (µM) |

| 37 | Sulfonohydrazide | Hydrogen | 92 |

| 39 | Sulfonohydrazide | Chlorine | Not specified, but noted as an improvement over non-chlorinated versions |

| 23 | Thiocarbonyl | Hydrogen | 106 |

| 38 | Thiocarbonyl | Chlorine | Not specified, but noted as an improvement over non-chlorinated versions |

Source: Adapted from research findings on PHGDH inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. This approach is pivotal for predicting the activity of new derivatives and for guiding the rational design of more effective therapeutic agents nih.gov.

For sulfonamide derivatives, various QSAR models have been successfully developed to predict a range of biological activities, including anticancer and antimicrobial effects nih.govbenthamdirect.com. The process involves several key steps. First, a dataset of sulfonamide compounds with known biological activities (e.g., IC₅₀ values) is compiled. Next, a large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated researchgate.net.

Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the most relevant descriptors to the observed biological activity nih.govresearchgate.net. The predictive power and robustness of the resulting QSAR model are then rigorously validated using both internal and external validation techniques to ensure its reliability benthamdirect.com. Successful models exhibit high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating a strong relationship between the descriptors and the activity benthamdirect.comtiu.edu.iq.

QSAR studies on various classes of sulfonamide derivatives have identified several key molecular descriptors that consistently influence their biological efficacy nih.govnih.gov. These descriptors fall into several categories, including electronic, steric, and lipophilic properties.

Electronic Descriptors: Properties like electronegativity and polarizability are often crucial. They describe the electronic aspects of the molecule, which govern its ability to participate in electrostatic interactions with the biological target nih.govnih.gov.

Steric Descriptors: Descriptors such as molecular mass and van der Waals volume relate to the size and shape of the molecule. These are critical for ensuring a proper fit within the enzyme's binding site nih.govnih.gov.

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies a molecule's hydrophobicity. This property is vital for membrane permeability and can influence how the compound reaches its target nih.gov.

In QSAR models for anticancer sulfonamides, descriptors related to molecular mass, polarizability, electronegativity, and the frequency of certain chemical bonds (like C-N) have been identified as essential predictors of activity nih.govnih.gov. Identifying these key descriptors provides valuable insights into the mechanism of action and helps medicinal chemists prioritize which molecular features to modify to enhance potency.

Table 2: Key Molecular Descriptors in QSAR Models for Sulfonamide Activity This table summarizes common molecular descriptors found to be influential in QSAR studies of bioactive sulfonamide derivatives.

| Descriptor Category | Example Descriptor | Significance in Biological Activity |

| Constitutional | Molecular Mass | Relates to the overall size of the molecule, influencing binding and transport. |

| Electronic | Electronegativity, Polarizability | Governs the strength of intermolecular interactions like hydrogen bonds and electrostatic contacts with the target enzyme. |

| Physicochemical | Octanol-water partition coefficient (logP) | Indicates the lipophilicity of the compound, affecting its solubility and ability to cross cell membranes. |

| Steric / Geometrical | Van der Waals volume | Describes the molecule's volume, which is critical for complementary fitting into the active site of a protein. |

| Topological | Bond Counts (e.g., C-N bonds) | Reflects the presence and frequency of specific structural features that may be essential for activity. |

Source: Compiled from general findings of QSAR studies on sulfonamide derivatives. nih.govnih.govnih.gov

Design Principles for Novel this compound Derivatives

The rational design of novel analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing the therapeutic potential of the lead compound. This process involves systematic structural modifications to enhance interactions with the biological target, improve selectivity, and refine pharmacokinetic properties. Key design strategies often involve bioisosteric replacements, exploration of the chemical space around the core structure, and the introduction of functional groups that can form specific, high-affinity interactions within the target's binding site. nih.govsemanticscholar.org

Strategies for Enhancing Target Selectivity and Potency

Improving the potency and selectivity of benzenesulfonamide-based compounds is a primary objective in drug design. A common strategy involves modifying the scaffold to exploit differences between the intended target and related off-target proteins. For instance, in the context of carbonic anhydrase (CA) inhibitors, selectivity for tumor-associated isoforms like CA IX over ubiquitous isoforms (e.g., CA II) is crucial. semanticscholar.org This can be achieved by designing derivatives with moieties that extend into regions of the active site that are unique to the target isoform. nih.govsemanticscholar.org

Key strategies include:

Scaffold Modification and Hybridization : Combining the sulfonamide pharmacophore with other chemical moieties known to interact with the target can lead to hybrid molecules with enhanced potency. For example, integrating thiazolone rings with a benzenesulfonamide tail has been used to create potent and selective inhibitors of human carbonic anhydrase IX (hCA IX). nih.gov

Targeting Specific Binding Pockets : The design process often focuses on adding substituents that can occupy and interact with specific hydrophobic or hydrophilic pockets within the target's active site. nih.gov Molecular docking studies are instrumental in predicting these interactions and guiding the synthesis of new derivatives with improved binding affinity. nih.govacs.org

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate potency, selectivity, and metabolic stability. For example, replacing a piperidine ring with other saturated or aromatic heterocycles can significantly impact target activity and antiproliferative effects. acs.org

Introduction of Aromatic Heterocycles : The incorporation of five- or six-membered aromatic heterocycles, such as a thiazole ring, has been shown to enhance the inhibitory activity of sulfonamide derivatives against targets like cyclin-dependent kinase 9 (CDK9). acs.org

Exploration of Substituent Effects on Structure-Activity Relationships

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the benzenesulfonamide ring and other parts of the molecule. Structure-activity relationship (SAR) studies systematically investigate these effects to identify patterns that correlate structural features with biological outcomes.

Key findings from SAR studies on related benzenesulfonamide derivatives include:

Influence of Electron-Donating and Withdrawing Groups : The electronic properties of substituents on the phenyl ring can significantly influence activity. For CA IX inhibitors, the incorporation of electron-donating groups (e.g., -OCH3, -N(CH3)2) is often more beneficial for inhibitory activity than electron-withdrawing groups (e.g., -Cl, -COOH), with the exception of the nitro group (-NO2), which can also confer high potency. semanticscholar.org

Role of the Linker : In derivatives where a functional group is attached via a linker, its length and flexibility are critical. Studies on various inhibitors have shown that a two-methylene linker between the sulfonamide nitrogen and a heterocyclic ring often results in optimal activity. mdpi.com Altering linker length can lead to a reduction in potency. acs.org

Substitution on Aromatic Moieties : The position and type of substituent on aromatic rings appended to the core structure are crucial. For instance, in a series of nicotinamide derivatives targeting VEGFR-2, modifications to this part of the molecule were explored to enhance binding to the hinge region of the enzyme's active site. acs.org The presence of a bis-substituted phenyl group was found to be necessary for the activity of certain sulfamoyl benzamidothiazoles. nih.gov

The table below summarizes the effect of different substituents on the inhibitory activity of various benzenesulfonamide derivatives against their respective targets, as reported in the literature.

| Compound Series | Target | Substituent Modification | Observed Effect on Activity (IC50) | Reference |

| Thiazolone-Benzenesulfonamides | hCA IX | p-NO2 on benzylidene tail | Highly potent inhibition (IC50 = 16.96 nM) | semanticscholar.org |

| Thiazolone-Benzenesulfonamides | hCA IX | Eugenol aldehyde on benzylidene tail | Potent inhibition (IC50 = 10.93 nM) | semanticscholar.org |

| CDK9 Inhibitors | CDK9 | Replacement of piperidine with a thiazole ring | 2-fold increase in inhibitory activity (IC50 = 3.8 nM) | acs.org |

| CDK9 Inhibitors | CDK9 | Replacement of piperidine with a saturated aliphatic ring | Significant reduction in target activity | acs.org |

| VEGFR-2 Inhibitors | VEGFR-2 | 4-methoxy substitution on phenyl ring | Potent inhibition (IC50 = 3.33 μM against HepG-2) | acs.org |

| VEGFR-2 Inhibitors | VEGFR-2 | 4-chloro substitution on phenyl ring | Strong inhibition (IC50 = 3.53 μM against HCT-116) | acs.org |

Advanced Research Perspectives and Future Directions

Synergistic Application of Computational and Experimental Methodologies

The integration of computational and experimental methodologies has become indispensable in modern drug discovery, offering a powerful paradigm to accelerate the identification and optimization of lead compounds. For 4-Chloro-N-morpholinobenzenesulfonamide, a synergistic approach can provide deep insights into its physicochemical properties, biological activities, and potential therapeutic applications.

Computational studies, such as molecular docking and Density Functional Theory (DFT), can be employed to predict the binding affinity and interaction patterns of this compound with various biological targets. For instance, molecular docking simulations could elucidate its potential binding modes within the active sites of enzymes like dihydropteroate (B1496061) synthase, a known target for sulfonamide antibacterials. evitachem.com These in silico models can help prioritize potential biological targets for experimental validation, thereby saving significant time and resources.

Experimental techniques, in turn, are crucial for validating computational predictions and providing tangible data on the compound's behavior. In vitro assays can confirm the inhibitory activity of this compound against prioritized targets, while biophysical methods such as X-ray crystallography could provide high-resolution structural information of the compound bound to its target protein. This detailed structural data can then be fed back into the computational models to refine future predictions and guide the design of more potent and selective derivatives.

The iterative cycle of computational prediction and experimental validation is a powerful engine for drug discovery. For this compound, this synergy can facilitate a deeper understanding of its structure-activity relationships (SAR), where modifications to the morpholine (B109124) or chloro groups can be systematically evaluated for their impact on potency and selectivity. evitachem.comnih.gov

Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems by interacting with a specific protein target. Given its defined chemical structure, this compound has the potential to be developed and utilized as a chemical probe to investigate various biological pathways.

To function effectively as a chemical probe, a compound should ideally exhibit high potency and selectivity for its target. The initial step would be to identify the primary biological target(s) of this compound through techniques such as target-based screening or chemoproteomics. Once a specific and potent interaction is confirmed, the compound can be used to probe the physiological or pathological role of that target in cellular or in vivo models. For example, if this compound is found to be a selective inhibitor of a particular enzyme, it could be used to study the downstream effects of that enzyme's inhibition in a disease model.

Furthermore, this compound can serve as a scaffold for the development of more sophisticated chemical probes. For instance, it could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization of the target protein within a cell or to facilitate its isolation and identification from complex biological mixtures. Such tool compounds are invaluable for target validation and for elucidating the intricate molecular mechanisms underlying disease. The unique structure of this compound allows for modifications that could lead to the development of such valuable research tools. evitachem.com

Future Avenues in Sulfonamide-Based Therapeutic Agent Development

The sulfonamide scaffold remains a privileged structure in medicinal chemistry, with a continuous stream of new derivatives being explored for a wide array of therapeutic indications beyond their traditional antibacterial use. ajchem-b.comwisdomlib.orgnih.gov The future development of this compound and its analogues is likely to focus on several key areas, including the exploration of novel therapeutic targets and the design of hybrid molecules.

The versatility of the sulfonamide functional group allows for its interaction with a diverse range of biological targets, including enzymes and receptors. nih.gov Future research could explore the activity of this compound against targets implicated in diseases such as cancer, inflammation, and neurological disorders. For example, certain sulfonamides have shown potent inhibitory activity against carbonic anhydrases, some of which are overexpressed in various tumors. ajchem-b.com Investigating the potential of this compound as an inhibitor of such enzymes could open up new avenues for its therapeutic application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-N-morpholinobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting 4-chlorobenzenesulfonyl chloride with morpholine in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and purification via recrystallization or column chromatography . Yield improvements (70–85%) are achieved by slow addition of reagents and post-reaction quenching with ice-water to precipitate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : To confirm the presence of the morpholine ring (δ 2.8–3.5 ppm for N-CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm for chloro-substituted benzene) .

- FT-IR : Sulfonamide S=O stretches (~1360 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1540 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., 302.75 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in a cool, dry place away from oxidizers; stability data suggest decomposition >200°C .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the compound’s reactivity and biological activity?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving binding to biological targets like enzymes. For instance, chloro-substituted derivatives show higher antimicrobial activity compared to methyl or methoxy analogs due to increased lipophilicity and membrane penetration . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like dihydrofolate reductase .

Q. What challenges arise in X-ray crystallographic analysis of sulfonamide derivatives, and how are they resolved?

- Challenges :

- Weak Diffraction : Due to flexible morpholine rings, leading to poor crystal quality. Solution: Slow evaporation from DMSO/EtOH mixtures improves crystal packing .

- Disorder in Sulfonamide Groups : Mitigated by refining anisotropic displacement parameters using SHELXL .

Q. How can computational methods predict the compound’s solvation effects and pharmacokinetic properties?

- In Silico Approaches :

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates electrostatic potential surfaces, revealing nucleophilic/electrophilic regions .

- MD Simulations : GROMACS assesses solvation free energy in water/octanol to predict logP (experimental ~2.1) and membrane permeability .

- ADMET Prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) due to moderate solubility (2–5 mg/mL in PBS) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Analysis Strategies :

- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., 24–72 hr assays in MCF-7 vs. HeLa cells) .

- Assay Variability Control : Use reference compounds (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to validate activity .

- Mechanistic Studies : RNA-seq or proteomics can identify pathway-specific effects (e.g., apoptosis induction vs. ROS generation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.